![molecular formula C17H16N2O2 B11842152 2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one CAS No. 63660-82-2](/img/structure/B11842152.png)
2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one typically involves multiple steps. One common method starts with the chlorination of commercially available 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline . This intermediate undergoes nucleophilic substitution with 4-methoxyphenethylamine to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques like recrystallization and chromatography to ensure product purity.
化学反应分析
Types of Reactions
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the quinazoline ring .
科学研究应用
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential in biological assays for its antimicrobial and antitumor activities.
作用机制
The mechanism of action of 2-(4-Methoxyphenethyl)quinazolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote tumor growth and proliferation . Additionally, it may interact with other molecular targets, such as DNA and proteins, to exert its biological effects .
相似化合物的比较
Similar Compounds
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer treatment.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against various mutations.
Uniqueness
2-(4-Methoxyphenethyl)quinazolin-4(1H)-one is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other quinazoline derivatives. Its methoxyphenethyl group provides additional binding interactions, potentially leading to higher specificity and potency in its biological activities .
属性
CAS 编号 |
63660-82-2 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
2-[2-(4-methoxyphenyl)ethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(20)19-16/h2-7,9-10H,8,11H2,1H3,(H,18,19,20) |
InChI 键 |
RXFSVKIYSJUUAT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


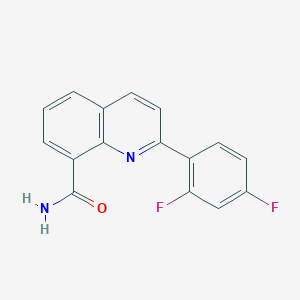
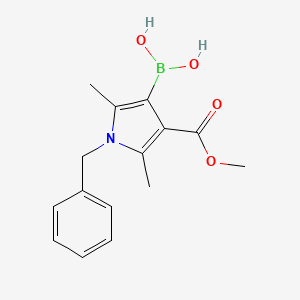
![5-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11842098.png)
![4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-](/img/structure/B11842102.png)
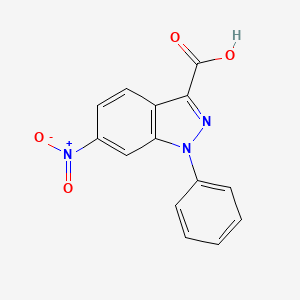
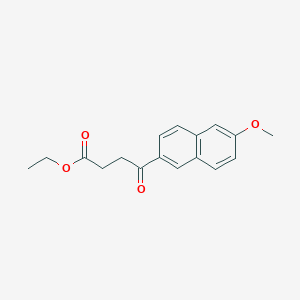
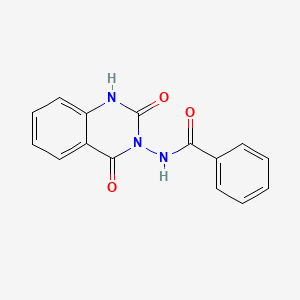
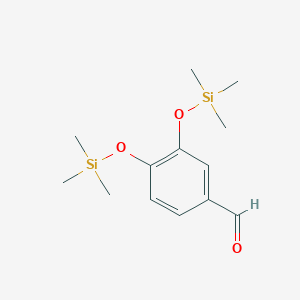
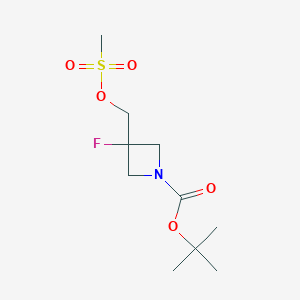

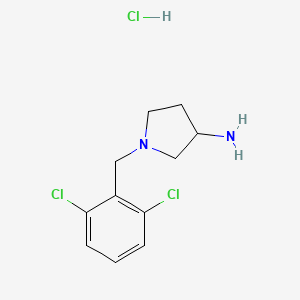
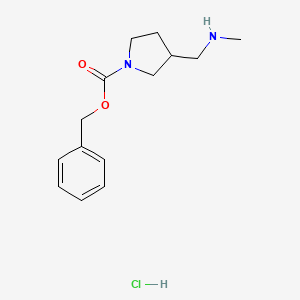

![N-Benzyl-1-phenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B11842147.png)
